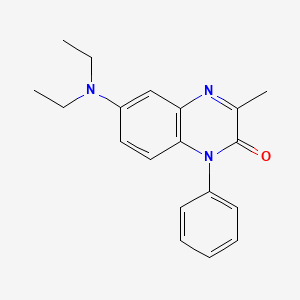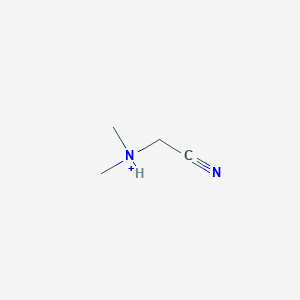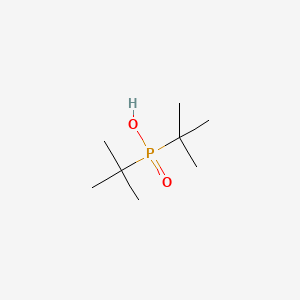
Phosphinic acid, bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis(1,1-dimethylethyl)-, also known by its chemical formula C8H19O2P , is a compound characterized by the presence of two tert-butyl groups attached to a phosphinic acid moiety . This compound is notable for its unique structural properties and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphinic acid, bis(1,1-dimethylethyl)- can be synthesized from tert-butyl acetate and di-tert-butylphosphine oxide . The reaction typically involves the use of tert-butyl acetate as a starting material, which undergoes a series of chemical transformations to yield the desired product. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of phosphinic acid, bis(1,1-dimethylethyl)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphinic acid, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the tert-butyl groups and the phosphinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize phosphinic acid, bis(1,1-dimethylethyl)- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Phosphinic acid, bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which phosphinic acid, bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved . Its unique structure allows it to mimic or interfere with natural substrates, thereby modulating biochemical processes.
Comparaison Avec Des Composés Similaires
- Phosphinic acid, bis(1,1-dimethylethyl)-
- Phosphinous chloride, bis(1,1-dimethylethyl)-
- Phosphine, bis(1,1-dimethylethyl)-
Comparison: Phosphinic acid, bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which confer specific steric and electronic properties. Compared to similar compounds like phosphinous chloride, bis(1,1-dimethylethyl)-, and phosphine, bis(1,1-dimethylethyl)-, it exhibits distinct reactivity and stability .
Propriétés
Numéro CAS |
677-76-9 |
|---|---|
Formule moléculaire |
C8H19O2P |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
ditert-butylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3,(H,9,10) |
Clé InChI |
GZWFFPNAVPOUBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=O)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


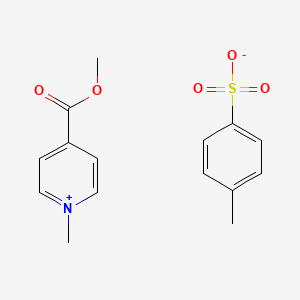
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
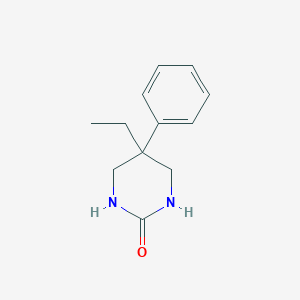

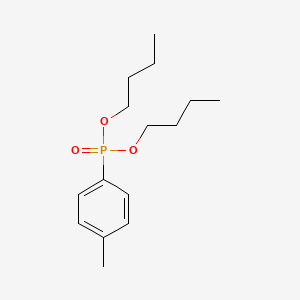
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
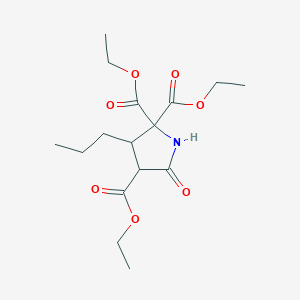
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
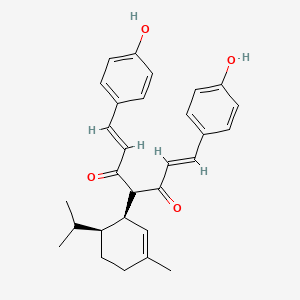
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
